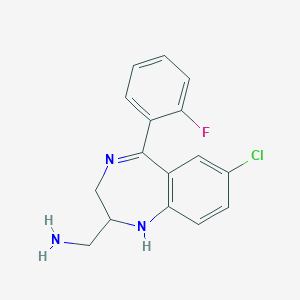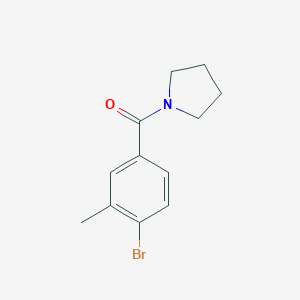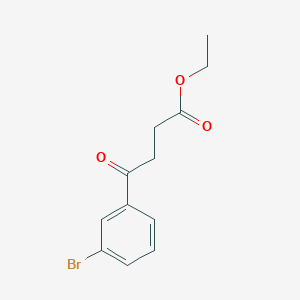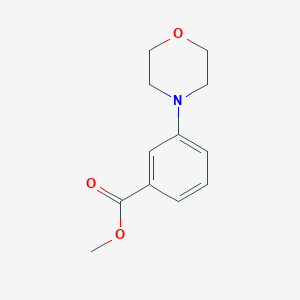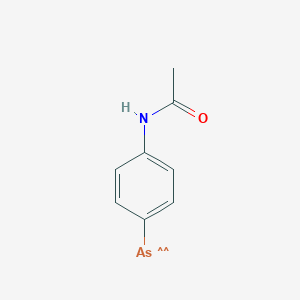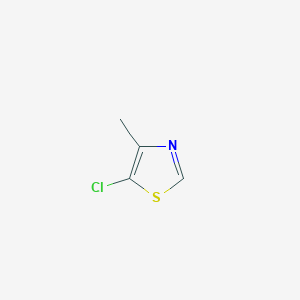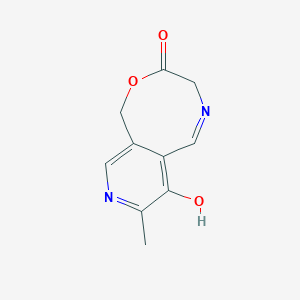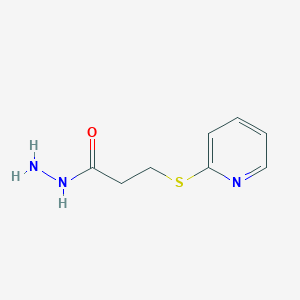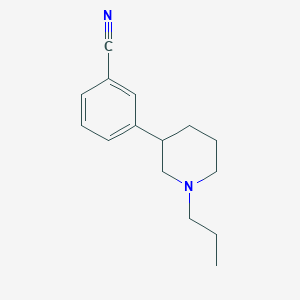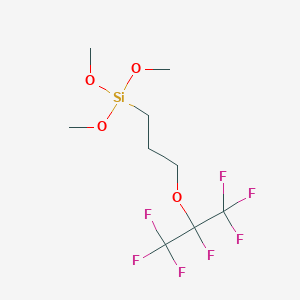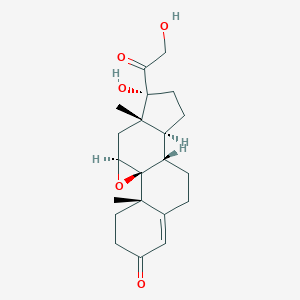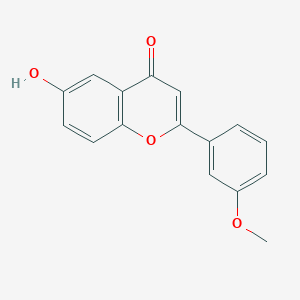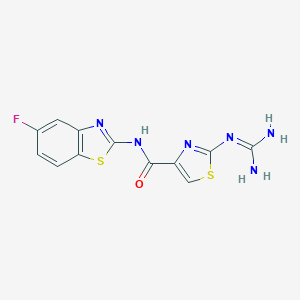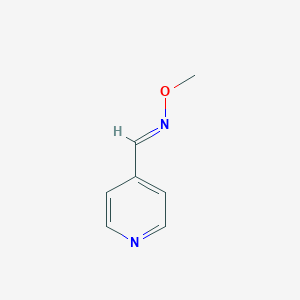
Isonicotinaldehyde O-methyloxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinaldehyde O-methyloxime (INH-OMe) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INH-OMe is a derivative of isoniazid, a well-known anti-tuberculosis drug. INH-OMe has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用机制
The exact mechanism of action of Isonicotinaldehyde O-methyloxime is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Isonicotinaldehyde O-methyloxime has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. The anti-microbial activity of Isonicotinaldehyde O-methyloxime is thought to be due to its ability to inhibit the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.
生化和生理效应
Isonicotinaldehyde O-methyloxime has been shown to have a low toxicity profile and is well-tolerated in vivo. It has been found to have a half-life of approximately 2 hours in rats and to be rapidly metabolized into inactive compounds. Isonicotinaldehyde O-methyloxime has been shown to exhibit good bioavailability and to distribute well into various tissues, including the liver and lungs.
实验室实验的优点和局限性
Isonicotinaldehyde O-methyloxime has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. It has been shown to exhibit a wide range of biological activities, making it a versatile compound for various in vitro and in vivo studies. However, one limitation of Isonicotinaldehyde O-methyloxime is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the research of Isonicotinaldehyde O-methyloxime. One potential area of research is the development of Isonicotinaldehyde O-methyloxime derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of Isonicotinaldehyde O-methyloxime in more detail. Additionally, further studies are needed to evaluate the efficacy of Isonicotinaldehyde O-methyloxime in animal models of cancer, inflammation, and infection. Finally, the potential use of Isonicotinaldehyde O-methyloxime in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, Isonicotinaldehyde O-methyloxime is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and infection. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in animal models of various diseases. Isonicotinaldehyde O-methyloxime and its derivatives hold great promise for the development of new drugs for the treatment of various diseases.
合成方法
Isonicotinaldehyde O-methyloxime can be synthesized from isoniazid and hydroxylamine hydrochloride. The reaction involves the conversion of the isoniazid into its corresponding aldehyde, which is then reacted with hydroxylamine hydrochloride to form Isonicotinaldehyde O-methyloxime. The synthesis of Isonicotinaldehyde O-methyloxime has been optimized to obtain high yields and purity.
科学研究应用
Isonicotinaldehyde O-methyloxime has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Isonicotinaldehyde O-methyloxime has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, Isonicotinaldehyde O-methyloxime has demonstrated anti-microbial activity against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
属性
CAS 编号 |
126527-31-9 |
|---|---|
产品名称 |
Isonicotinaldehyde O-methyloxime |
分子式 |
C7H8N2O |
分子量 |
136.15 g/mol |
IUPAC 名称 |
(E)-N-methoxy-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C7H8N2O/c1-10-9-6-7-2-4-8-5-3-7/h2-6H,1H3/b9-6+ |
InChI 键 |
CPJAUCNNLLTZAX-RMKNXTFCSA-N |
手性 SMILES |
CO/N=C/C1=CC=NC=C1 |
SMILES |
CON=CC1=CC=NC=C1 |
规范 SMILES |
CON=CC1=CC=NC=C1 |
其他 CAS 编号 |
57980-42-4 |
同义词 |
4-Pyridinecarboxaldehyde,O-methyloxime,[C(E)]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



